Linoleic Acid

Catalog No.
S533222
CAS No.
60-33-3
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linoleic Acid

CAS Number

60-33-3

Product Name

Linoleic Acid

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-

InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
In water, 1.59 mg/L at 25 °C
Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils
Very soluble in acetone, benzene, ethyl ether, and ethanol.
In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.
soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate

Synonyms

9 trans,12 trans Octadecadienoic Acid, 9,12 Octadecadienoic Acid, 9,12-Octadecadienoic Acid, 9-trans,12-trans-Octadecadienoic Acid, Acid, 9,12-Octadecadienoic, cis,cis-9,12-Octadecadienoic Acid, Linoelaidic Acid, Linoelaidic Acid, (E,Z)-Isomer, Linoleate, Linoleic Acid, Linoleic Acid, (E,E)-Isomer, Linoleic Acid, (Z,E)-Isomer, Linoleic Acid, (Z,Z)-Isomer, Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled, Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer, Linoleic Acid, Calcium Salt, (Z,Z)-Isomer, Linoleic Acid, Potassium Salt, (Z,Z)-Isomer, Linoleic Acid, Sodium Salt, (E,E)-Isomer, Linoleic Acid, Sodium Salt, (Z,Z)-Isomer, Linolelaidic Acid, trans,trans-9,12-Octadecadienoic Acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O

The exact mass of the compound Linoleic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)in water, 1.59 mg/l at 25 °cfreely soluble in ether; soluble in absolute alcohol; 1 ml dissolves in 10 ml petroleum ether; miscible with dimethylformamide, fat solvents, oilsvery soluble in acetone, benzene, ethyl ether, and ethanol.in acetone: 4.10 g/100 g acetone at -50 °c, 1.20 g/100 g acetone at -60 °c, 0.35 g/100 g acetone at -70 °c; in n-heptane: 0.98 g/100 g n-heptane at -50 °c, 0.20 g/100 g n-heptane at -60 °c, 0.042 g/100 g n-heptane at -70 °c.soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281243. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids. It belongs to the ontological category of octadecadienoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Emollient; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Linoleic acid (CAS 60-33-3) is an 18-carbon, omega-6 polyunsaturated fatty acid (18:2 cis-9,12) that serves as a strictly required precursor in both industrial polymer synthesis and advanced lipid formulations [1]. Its procurement value is fundamentally driven by its bis-allylic methylene group located between two cis double bonds, which dictates its specific reactivity, oxidative cross-linking capacity, and distinct biophysical interactions [2]. Unlike saturated or monounsaturated baselines, linoleic acid acts as a mandatory biological building block for ceramide synthesis and arachidonic acid pathways, while simultaneously functioning as a critical semi-drying agent in the manufacturability of resins and coatings [1].

Attempting to substitute linoleic acid with closely related fatty acids, such as the monounsaturated oleic acid (18:1) or the triunsaturated alpha-linolenic acid (18:3), fundamentally alters end-product performance and processability[1]. In polymer and resin chemistry, replacing linoleic acid with oleic acid halts oxidative cross-linking, preventing films from curing because oleic acid lacks the necessary bis-allylic reactive site [2]. In cosmetic and dermatological formulations, substituting linoleic acid with oleic acid not only fails to support barrier repair but actively disrupts the stratum corneum, increasing transepidermal water loss (TEWL) by forming structurally inferior ceramides[1]. Conversely, substituting with alpha-linolenic acid introduces excessive oxidative instability, drastically reducing the shelf-life and reproducibility of lipid nanoparticles and emulsions [2].

Stratum Corneum Lipid Matrix Integration and TEWL Reduction

Linoleic acid is preferentially taken up by keratinocytes and incorporated into Ceramide 1 (Ceramide EOS), which is essential for maintaining the skin's water barrier [1]. Clinical and biophysical studies demonstrate that topical application of linoleic acid reduces transepidermal water loss (TEWL) and restores barrier integrity. In contrast, oleic acid (18:1) substitutes for linoleic acid under deficient conditions but produces structurally inferior ceramides that fluidize and disrupt the lipid bilayer, actively increasing TEWL and barrier permeability [1].

Evidence DimensionEffect on Transepidermal Water Loss (TEWL) and Ceramide Structure
Target Compound DataLinoleic Acid (Forms Ceramide EOS, reduces TEWL, repairs barrier)
Comparator Or BaselineOleic Acid (Forms structurally defective ceramides, increases TEWL, disrupts barrier)
Quantified DifferenceLinoleic acid acts as a structural mortar reducing permeability, whereas oleic acid fluidizes lipids and increases barrier leakage.
ConditionsTopical application and keratinocyte lipid uptake assays.

For dermatological and cosmetic procurement, linoleic acid is mandatory for barrier-repair claims, whereas oleic-rich substitutes will cause formulation failure and skin irritation.

Autooxidation Kinetics and Iodine Value for Resin Curing

The presence of a bis-allylic methylene group between the two double bonds of linoleic acid makes it highly susceptible to radical-induced autooxidation [1]. Linoleic acid exhibits an iodine value of approximately 181 g I2/100g (pure) and is roughly 10 times more susceptible to autooxidation than oleic acid [1]. This rapid oxidation rate is a functional requirement for semi-drying and drying oils used in alkyd resins and surface coatings . Oleic acid, lacking the bis-allylic structure, has an iodine value of ~90 g I2/100g and remains largely unaffected by the same oxidative cross-linking pathways, rendering it ineffective for curing applications .

Evidence DimensionAutooxidation susceptibility and Iodine Value
Target Compound DataLinoleic Acid (~10x higher autooxidation rate; pure IV ~181 g I2/100g)
Comparator Or BaselineOleic Acid (Baseline autooxidation; pure IV ~90 g I2/100g)
Quantified Difference10-fold increase in autooxidation susceptibility and double the iodine value capacity.
ConditionsStandard lipid oxidation assays and halogen absorption (Wijs method).

Buyers sourcing precursors for alkyd resins, paints, and coatings must specify linoleic acid to ensure proper oxidative curing and film formation.

Biophysical Modulation of Lipid Nanoparticle (LNP) Fluidity

In the formulation of liposomes and lipid nanoparticles (LNPs), the degree of fatty acid unsaturation directly controls membrane fluidity and payload release kinetics [1]. Linoleic acid (18:2) induces significant lateral expansion between phospholipids, maintaining membrane hydration and increasing fluidity compared to saturated chains [2]. While both linoleic and oleic acids increase fluidity, linoleic acid induces distinct morphological changes—such as smaller dense protrusions in target membranes—compared to the rapid, uniform fusion caused by oleic acid [1]. Furthermore, linoleic acid provides a structural balance, avoiding the extreme curvature stress and rapid degradation associated with highly unsaturated omega-3s like linolenic acid[1].

Evidence DimensionMembrane fluidity, lateral expansion, and structural perturbation
Target Compound DataLinoleic Acid (Increases lateral area, maintains hydration, forms dense protrusions)
Comparator Or BaselinePalmitic Acid (Decreases fluidity) / Oleic Acid (Induces rapid uniform fusion)
Quantified DifferenceLinoleic acid provides controlled fluidity and specific membrane budding distinct from the rigidifying effect of saturated fats or the rapid fusion of oleic acid.
ConditionsQuartz crystal microbalance with dissipation (QCM-D) and fluorescence recovery after photobleaching (FRAP) on model membranes.

Pharmaceutical formulators must select linoleic acid over oleic or saturated acids to precisely tune LNP fluidity, fusion kinetics, and controlled release profiles.

Barrier-Repair Cosmetic and Dermatological Formulations

Linoleic acid is the essential active lipid for ceramide EOS synthesis in moisturizers and eczema treatments, where substituting with oleic acid would exacerbate barrier disruption and increase transepidermal water loss[1].

Alkyd Resins and Drying Oils

Serves as a core precursor for paints, varnishes, and coatings requiring oxidative cross-linking, utilizing its bis-allylic methylene groups for rapid film curing that monounsaturated alternatives cannot achieve[2].

Lipid Nanoparticle (LNP) and Liposome Engineering

Procured as a structural lipid to tune membrane fluidity, lateral expansion, and payload release kinetics in targeted drug delivery systems, offering a stable intermediate between rigid saturated fats and highly unstable omega-3s [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet.
Liquid, Other Solid; Liquid
Colorless to straw-colored liquid; [Hawley]
Liquid
colourless to pale yellow oily liquid

Color/Form

Colorless oil
Colorless to straw-colored liquid

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.240230259 Da

Monoisotopic Mass

280.240230259 Da

Boiling Point

444 to 446 °F at 16 mmHg (NTP, 1992)
230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg
229.00 to 230.00 °C. @ 16.00 mm Hg

Heavy Atom Count

20

Density

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float
0.9022 g/cu cm at 20 °C
0.898-0.904

LogP

7.05 (LogP)
log Kow = 7.05
7.05

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

23 °F (NTP, 1992)
-6.9 °C
-8.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9KJL21T0QJ

Related CAS

7049-66-3
30175-49-6
67922-65-0

GHS Hazard Statements

Aggregated GHS information provided by 2348 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2077 of 2348 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 271 of 2348 companies with hazard statement code(s):;
H315 (91.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (67.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ To determine the effect of low doses of linoleic acid and calcium on prostaglandin (PG) levels and the efficacy of this treatment in the prevention of preeclampsia. In a randomized, double-blind, placebo-controlled study we treated 86 primigravidas with risk factors for preeclampsia (high biopsychosocial risk [above 3 points], positive roll-over test, and high mean blood pressure [above 85 mmHg)] with daily doses of either 450 mg linoleic acid and 600 mg calcium (n=43) or 450 mg starch and 600 mg lactose placebo (n=43) during the third trimester of pregnancy. Four women in the experimental group (9.3%) developed preeclampsia compared with 16 (37.2%) controls (relative risk 0.25, 95% confidence interval 0.09, 0.69, P < .001). The median serum levels of PGE2 after 4 weeks of treatment increased by 106% in the experimental group (P=.03) and decreased by 33% in the control group (P=.02). The median ratio between thromboxane B2 and PGE2 decreased by 40% in the experimental group (P=.02) and increased by 18% in the control group (P=.14). No significant differences were observed in the median ratio between thromboxane B2 and 6-keto PGF1alpha in either group. No serious maternal or neonatal side effects of treatment occurred in either group. The administration of low daily doses of linoleic acid and calcium during the third trimester of pregnancy reduced the incidence of preeclampsia significantly in women at high risk, possibly by correcting the PGE2 levels.
/EXPL THER/ Abdominal obesity is strongly related to metabolic disorders. Recent research suggests that dietary conjugated linoleic acid (CLA) reduces body fat and may improve metabolic variables in animals. The metabolic effects of CLA in abdominally obese humans have not yet been tested. To investigate the short-term effect of CLA on abdominal fat and cardiovascular risk factors in middle-aged men with metabolic disorders, twenty-five abdominally obese men (waist-to-hip ratio (WHR), 1.05+/-0.05; body mass index (BMI), 32+/-2.7 kg/m(2) (mean+/-s.d.)) who were between 39 and 64-y-old participated in a double-blind randomised controlled trial for 4 weeks. Fourteen men received 4.2 g CLA/day and 10 men received a placebo. The main endpoints were differences between the two groups in sagittal abdominal diameter (SAD), serum cholesterol, low-density lipoprotein, high-density lipoprotein, triglycerides, free fatty acids, glucose and insulin. At baseline, there were no significant differences between groups in anthropometric or metabolic variables. After 4 weeks there was a significant decrease in SAD (cm) in the CLA group compared to placebo (P=0.04, 95% CI; -1.12, -0.02). Other measurements of anthropometry or metabolism showed no significant differences between the groups. These results indicate that CLA supplementation for 4 weeks in obese men with the metabolic syndrome may decrease abdominal fat, without concomitant effects on overall obesity or other cardiovascular risk factors. /Conjugated linoleic acid/
/EXPL THER/ Conjugated linoleic acid (CLA) refers to a group of positional and geometric isomers of the omega-6 essential fatty acid linoleic acid (cis-9, cis-12, octadecadienoic acid). In humans evidence is currently ambiguous as to whether CLA supplementation has a significant effect on body composition. Despite favorable changes in lipid levels in animal models, a beneficial effect in humans has not yet been established. While some of the changes reported are consistent with an improved lipid profile, declines in HDL and increases in lipoprotein (a) have also been observed in some subjects. Available evidence suggests CLA supplementation has no impact on immune system performance in healthy subjects. /Conjugated linoleic acid/
/EXPL THER/ Melasma is an acquired symmetric hypermelanosis characterized by irregular light-to gray-brown macules and patches on sun-exposed areas. Many therapeutic agents are available but are unsatisfactory. Recently, it has been demonstrated that lincomycin (LM) and linoleic acid (LA) can inhibit melanogenesis in vitro. /The authors/ investigated the clinical efficacy of topical application of LM and LA in combination with betamethasone valerate (BV) in melasma patients. Forty-seven Korean female adults with clinically diagnosed melasma were enrolled in a 6-week, double-blind, randomized clinical trial. Patients were treated with one application of the vehicle (group A), 2% LM mixed with 0.05% BV (group B), or 2% LM mixed with 0.05% BV and 2% LA (group C) on the face every night. Determination of efficacy was based on the Melasma Area and Severity Index (MASI) score and objective assessment (no effect, mild, moderate, or excellent) at intervals of 2 weeks until the end of the study at 6 weeks. After 6 weeks, in comparison with the pre-treatment MASI score, the average MASI score of group C decreased to 68.9%, compared with 98% in group A (p<0.05) and 85.4% in group B. There was no statistically significant difference between group A and group B. Seven patients (43.7%) in group C revealed more than moderate improvement in objective assessment, compared with none in group A and two patients (12.5%) in group B. There were no significant side effects. Topical application of linoleic acid is considered to be effective in the treatment of melasma patients.
For more Therapeutic Uses (Complete) data for LINOLEIC ACID (11 total), please visit the HSDB record page.

Pharmacology

Linoleic Acid is a polyunsaturated essential fatty acid found mostly in plant oils. It is used in the biosynthesis of prostaglandins and cell membranes.

Mechanism of Action

/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/
Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/
/Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/

Vapor Pressure

0.00000087 [mmHg]
8.68X10-7 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

60-33-3
506-21-8
2197-37-7
80969-37-5
8024-22-4

Absorption Distribution and Excretion

... The objectives of the study were to 1) use the whole body fatty acid balance method to quantify whole-body concentrations of linoleate in humans, 2) estimate the distribution of linoleate between adipose and lean tissue, and 3) assess the effect of weight loss on linoleate stores and beta-oxidation in obese humans. Nine healthy obese men underwent supervised weight loss for 112 d (16 wk). Magnetic resonance imaging data and fatty acid profiles from fat biopsies were both used to determine linoleate stores in adipose and lean tissue and in the whole body. Linoleate beta-oxidation was calculated as intake - (accumulation + excretion). Mean weight loss was 13 kg and linoleate intake was 24 +/- 6 mmol/d over the study period. Whole-body loss of linoleate was 37 +/- 18 mmol/d, or 28% of the level before weight loss. Combining the intake and whole-body loss of linoleate resulted in linoleate beta-oxidation exceeding intake by 2.5-fold during the weight-loss period. All dietary linoleate is beta-oxidized and at least an equivalent amount of linoleate is lost from the body during moderate weight loss in obese men. The method studied permits the assessment of long-term changes in linoleate homeostasis in obese humans and may be useful in determining the risk of linoleate deficiency in other conditions. /Linoleate/
Human milk fatty acids vary with maternal dietary fat composition. Hydrogenated dietary oils with trans fatty acids may displace cis n-6 and n-3 unsaturated fatty acids or have adverse effects on their metabolism. The effects of milk trans, n-6, and n-3 fatty acids in breast-fed infants are unclear, although n-6 and n-3 fatty acids are important in infant growth and development. /The authors/ sought to determine the relations between trans and cis unsaturated fatty acids in milk and plasma phospholipids and triacylglycerols of breast-fed infants, and to identify the major maternal dietary sources of trans fatty acids. collected milk from 103 mothers with exclusively breast-fed 2-mo-old infants, blood from 62 infants, and 3-d dietary records from 21 mothers. Results: Mean (+/-SEM) percentages of trans fatty acids were as follows: milk, 7.1 +/- 0.32%; infants' triacylglycerols, 6.5 +/- 0.33%; and infants' phospholipids, 3.7 +/- 0.16%. Milk trans fatty acids, a-linolenic acid (18:3n-3), arachidonic acid (20:4n-6), docosahexaenoic acid (22:6n-3) (P < 0.001), and linoleic acid (18:2n-6) (P = 0.007) were each related to the same fatty acid in infant plasma phospholipids. Milk trans fatty acids were inversely related to milk 18:2n-6 and 18:3n-3, but not to milk or infant plasma 20:4n-6 or 22:6n-3. trans Fatty acids represented 7.7% of maternal total fat intake (2.5% of total energy); the major dietary sources were bakery products and breads (32%), snacks (14%), fast foods (11%), and margarines and shortenings (11%). There were comparable concentrations of trans fatty acids in the maternal diet, breast milk, and plasma triacylglycerols of breast-fed infants. Prepared foods were the major dietary source of trans fatty acids.
Some /conjugated linoleic acid/ CLA appears to get incorporated into the phospholipids of cell membranes. /Conjugated linoleic acid/

Metabolism Metabolites

/OTHER TOXICITY INFORMATION/ The hepatotoxicity of orally administered secondary autoxidation products of linoleic acid in rats was investigated and compared to the effects following administration of a saline solution and linoleic acid as controls. The de novo synthesis of fatty acids was strongly reduced in the secondary products group. The level of nicotine adenine dinucleotide phosphate (NADPH) in the liver significantly decreased whereas that of nicotine adenine dinucleotide (NADH) did not. The activities of glucose 6-phosphate dehydrogenase and phosphogluconate dehydrogenase apparently decreased. The activities of NAD + kinase and NAD + synthetase decreased and that of NAD + nucleosidase increased in the secondary products group. Therefore the depletion of nicotine adenine dinucleotide phosphate can be attributed to the inhibition of two metabolic systems (a nicotine adenine dinucleotide phosphate-supplemental system and a synthetic system of NADP and NAD), and resulted in the reduction of lipogenesis in the liver. /Autooxidation products/
... Linoleic acid stimulated tumor growth because it is converted by hepatoma 7288CTC to the mitogen, 13-hydroxyoctadecadienoic acid (13-HODE). ...
13-hydroxyoctadecadienoic acid (13-HODE) synthesis is enhanced by cyclic AMP. Gamma-linolenic acid, a desaturated metabolite of linoleic acid, causes substantial stimulation of 13-HODE synthesis. A fall in gamma-linolenic acid synthesis with age may be related to the age-related fall in 13-HODE formation. /gamma-Linolenic acid/
Linoleic acid has known human metabolites that include Isoleukotoxin and Leukotoxin.

Associated Chemicals

9,12-Octadecadienoic acid, (E,E)-;506-21-8
9,12-Octadecadienoic acid, (Z,E)-;2420-42-0
9,12-Octadecadienoic acid, (E,Z)-;2420-55-5
9,11-Linoleic acid; 1839-11-8
For more Associated Chemicals (Complete) data for LINOLEIC ACID (6 total), please visit the HSDB record page.

Wikipedia

Linoleic acid

Drug Warnings

Because of lack of long-term safety data, /conjugated linoleic acid/ CLA supplements should be avoided by children, pregnant women and nursing mothers. /Conjugated linoleic acid
At doses of up to 2 g /Conjugated linoleic acid/ daily, occasional gastointestinal complaints, such as nausea, have been noted. /Conjugated linoleic acid/

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
EPA Safer Chemical Functional Use Classes -> Surfactants
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Cleansing; Emollient; Hair conditioning; Skin conditioning; Surfactant; Antistatic

Methods of Manufacturing

Linoleic acid may be prepared from edible fats and oils by various methods including hydrolysis and saponification, the Twitchell method, low pressure splitting with catalyst, continuous high pressure counter current splitting, and medium pressure autoclave splitting with catalyst.
Grape-seed oil is a valuable oil obtained from the grapeseed left in winery pomace. The oil content averages 15% (dry weight basis).

General Manufacturing Information

Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Plastics Product Manufacturing
9,12-Octadecadienoic acid (9Z,12Z)-: ACTIVE
Perilla frutescens seeds are a good source of polyunsaturated fatty acids (PUFAs). The seeds of perilla ... are approximately 35-45% oil. However the leaves are a very poor source of oil, since they contain only 0.2%. In addition, only the seed oil contains the omega 3 fatty acid alpha-linolenic acid (ALA). In comparing to other plant oils, perilla seed oil consistently contains the one of the highest proportion of omega-3 (ALA) fatty acids, at 54-64%. The omega-6 (linoleic acid) component is usually around 14% and omega-9 (Oleic acid) is also present in perilla oil.
An essential fatty acid. Major constituent of many vegetable oils, eg, cottonseed, soybean, peanut, corn, sunflower seed, safflower, poppy seed, linseed, and perilla oils, where it occurs as glyceride. Characteristic ingredient of semi-drying oils.
Common constituent of many vegetable oils & therefore of most normal diets.
Used to manufacture tires /Fatty acids/
For more General Manufacturing Information (Complete) data for LINOLEIC ACID (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: linoleic acid; matrix: beverage (beer); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 412 nm (emission); limit of detection: 0.2 ng/mL
Analyte: linoleic acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm
Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole
Analyte: linoleic acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm
For more Analytic Laboratory Methods (Complete) data for LINOLEIC ACID (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: linoleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm
Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: linoleic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: linoleic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
For more Clinical Laboratory Methods (Complete) data for LINOLEIC ACID (16 total), please visit the HSDB record page.

Storage Conditions

Storage in ester form is recommended.

Interactions

Conjugated linoleic acid inhibited the development of mammary cancer in rats initiated with the carcinogen, methylnitrosourea. /Conjugated linoleic acid/

Stability Shelf Life

Easily oxidized by air.

Dates

Last modified: 08-15-2023
1: Mazoochian L, Mohammad Sadeghi HM, Pourfarzam M. The effect of FADS2 gene rs174583 polymorphism on desaturase activities, fatty acid profile, insulin resistance, biochemical indices, and incidence of type 2 diabetes. J Res Med Sci. 2018 May 30;23:47. doi: 10.4103/jrms.JRMS_961_17. eCollection 2018. PubMed PMID: 29937909; PubMed Central PMCID: PMC5996566.
2: Zozaya C, García-Serrano A, Fontecha J, Redondo-Bravo L, Sánchez-González V, Montes MT, Saenz de Pipaón M. Fat Loss in Continuous Enteral Feeding of the Preterm Infant: How Much, What and When Is It Lost? Nutrients. 2018 Jun 23;10(7). pii: E809. doi: 10.3390/nu10070809. PubMed PMID: 29937492.
3: Giacomini A, Stagni F, Emili M, Guidi S, Salvalai ME, Grilli M, Vidal-Sanchez V, Martinez-Cué C, Bartesaghi R. Treatment with corn oil improves neurogenesis and cognitive performance in the Ts65Dn mouse model of Down syndrome. Brain Res Bull. 2018 Jun 20. pii: S0361-9230(18)30330-7. doi: 10.1016/j.brainresbull.2018.06.009. [Epub ahead of print] PubMed PMID: 29935232.
4: Zhuang P, Shou Q, Wang W, He L, Wang J, Chen J, Zhang Y, Jiao J. Essential Fatty Acids Linoleic Acid and Α-Linolenic Acid Sex-Dependently Regulate Glucose Homeostasis in Obesity. Mol Nutr Food Res. 2018 Jun 23:e1800448. doi: 10.1002/mnfr.201800448. [Epub ahead of print] PubMed PMID: 29935107.
5: Thakur VR, Beladiya JV, Chaudagar KK, Mehta AA. An anti-asthmatic activity of Natural Toll like receptor-4 antagonist in OVA-LPS induced asthmatic rats. Clin Exp Pharmacol Physiol. 2018 Jun 23. doi: 10.1111/1440-1681.13002. [Epub ahead of print] PubMed PMID: 29935094.
6: Petropoulos SA, Pereira C, Ntatsi G, Danalatos N, Barros L, Ferreira ICFR. Nutritional value and chemical composition of Greek artichoke genotypes. Food Chem. 2018 Nov 30;267:296-302. doi: 10.1016/j.foodchem.2017.01.159. Epub 2017 Feb 2. PubMed PMID: 29934171.
7: Hatami A, Zhu C, Relaño-Gines A, Elias C, Galstyan A, Jun M, Milne G, Cantor CR, Chesselet MF, Shchepinov MS. Deuterium-reinforced linoleic acid lowers lipid peroxidation and mitigates cognitive impairment in the Q140 knock in mouse model of Huntington's disease. FEBS J. 2018 Jun 22. doi: 10.1111/febs.14590. [Epub ahead of print] PubMed PMID: 29933522.
8: Bernat P, Nykiel-Szymańska J, Stolarek P, Słaba M, Szewczyk R, Różalska S. 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLoS One. 2018 Jun 22;13(6):e0199677. doi: 10.1371/journal.pone.0199677. eCollection 2018. PubMed PMID: 29933393.
9: Gao HL, Zhang AH, Yu JB, Sun H, Kong L, Wang XQ, Yan GL, Liu L, Wang XJ. High-throughput lipidomics characterize key lipid molecules as potential therapeutic targets of Kaixinsan protects against Alzheimer's disease in APP/PS1 transgenic mice. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Jun 18;1092:286-295. doi: 10.1016/j.jchromb.2018.06.032. [Epub ahead of print] PubMed PMID: 29933222.
10: Dogan A, Dalar A, Sadullahoglu C, Battal A, Uzun Y, Celik I, Demirel K. Investigation of the protective effects of horse mushroom (Agaricus arvensis Schaeff.) against carbon tetrachloride-induced oxidative stress in rats. Mol Biol Rep. 2018 Jun 21. doi: 10.1007/s11033-018-4218-4. [Epub ahead of print] PubMed PMID: 29931536.
11: Li XZ, Yan CG, Gao QS, Yan Y, Choi SH, Smith SB. Adipogenic/lipogenic gene expression and fatty acid composition in chuck, loin, and round muscles in response to grain feeding of Yanbian Yellow cattle. J Anim Sci. 2018 Jun 21. doi: 10.1093/jas/sky161. [Epub ahead of print] PubMed PMID: 29931237.
12: Ribeiro FA, Domenech-Pérez KI, Contreras-Castillo CJ, Wilkerson EK, Voegele HR, Ballard Hart K, Herrera NJ, Calkins CR. Effects of dietary fat source on beef strip loin steak display life. J Anim Sci. 2018 Jun 19. doi: 10.1093/jas/sky113. [Epub ahead of print] PubMed PMID: 29924329.
13: Mboma J, Leblanc N, Angers P, Rocher A, Vigor C, Oger C, Reversat G, Vercauteren J, Galano JM, Durand T, Jacques H. Effects of Cyclic Fatty Acid Monomers from Heated Vegetable Oil on Markers of Inflammation and Oxidative Stress in Male Wistar Rats. J Agric Food Chem. 2018 Jun 19. doi: 10.1021/acs.jafc.8b01836. [Epub ahead of print] PubMed PMID: 29920087.
14: Stoessel D, Stellmann JP, Willing A, Behrens B, Rosenkranz SC, Hodecker SC, Stürner KH, Reinhardt S, Fleischer S, Deuschle C, Maetzler W, Berg D, Heesen C, Walther D, Schauer N, Friese MA, Pless O. Metabolomic Profiles for Primary Progressive Multiple Sclerosis Stratification and Disease Course Monitoring. Front Hum Neurosci. 2018 Jun 4;12:226. doi: 10.3389/fnhum.2018.00226. eCollection 2018. PubMed PMID: 29915533; PubMed Central PMCID: PMC5994544.
15: Osowska S, Kunecki M, Sobocki J, Tokarczyk J, Majewska K, Omidi M, Radkowski M, Fisk HL, Calder PC. Effect of changing the lipid component of home parenteral nutrition in adults. Clin Nutr. 2018 Jun 6. pii: S0261-5614(18)30214-0. doi: 10.1016/j.clnu.2018.05.028. [Epub ahead of print] PubMed PMID: 29907355.
16: Poomanee W, Chaiyana W, Mueller M, Viernstein H, Khunkitti W, Leelapornpisid P. In-vitro investigation of anti-acne properties of Mangifera indica L. kernel extract and its mechanism of action against Propionibacterium acnes. Anaerobe. 2018 May 17;52:64-74. doi: 10.1016/j.anaerobe.2018.05.004. [Epub ahead of print] PubMed PMID: 29906773.
17: Valenti B, Luciano G, Pauselli M, Mattioli S, Biondi L, Priolo A, Natalello A, Morbidini L, Lanza M. Dried tomato pomace supplementation to reduce lamb concentrate intake: Effects on growth performance and meat quality. Meat Sci. 2018 Jun 9;145:63-70. doi: 10.1016/j.meatsci.2018.06.009. [Epub ahead of print] PubMed PMID: 29906738.
18: Yang F, Wu J, Zheng Y. [Difference of fatty acids in human milk, bovine milk and powdered formulas with the change of lactation period or suitable object]. Wei Sheng Yan Jiu. 2017 Jul;46(4):579-614. Chinese. PubMed PMID: 29903179.
19: Hanana M, Mezghenni H, Ben Ayed R, Ben Dhiab A, Jarradi S, Jamoussi B, Hamrouni L. Nutraceutical potentialities of Tunisian Argan oil based on its physicochemical properties and fatty acid content as assessed through Bayesian network analyses. Lipids Health Dis. 2018 Jun 15;17(1):138. doi: 10.1186/s12944-018-0782-9. PubMed PMID: 29903007.
20: Weng LC, Guan W, Steffen LM, Pankow JS, Pankratz N, Chen MH, Cushman M, Basu S, Folsom AR, Tang W. Pleiotropic effects of n-6 and n-3 fatty acid-related genetic variants on circulating hemostatic variables. Thromb Res. 2018 Jun 1;168:53-59. doi: 10.1016/j.thromres.2018.05.032. [Epub ahead of print] PubMed PMID: 29902632.

Explore Compound Types